molecular formula C7H13ClO3 B3069853 Chloromethyl 2-ethoxy-2-methylpropanoate CAS No. 1000296-74-1

Chloromethyl 2-ethoxy-2-methylpropanoate

Cat. No. B3069853
CAS RN: 1000296-74-1
M. Wt: 180.63 g/mol
InChI Key: KODYUJRYYSLSBT-UHFFFAOYSA-N
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Description

Chloromethyl 2-ethoxy-2-methylpropanoate is a chemical compound that is used as a reagent in organic synthesis . It is a chloromethyl ester, which means it contains a chlorine atom and a carboxylic acid ester group . The ethoxy and methyl groups in the compound contribute to its solubility and reactivity in various organic solvents .


Synthesis Analysis

An efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid has been reported . Four developments were key to this route: (i) a mild, base-mediated ethanolysis of a tertiary alkyl bromide, (ii) a sodium bisulfite purge of 2-methylacrylic acid, (iii) preparation of a thiomethyl ester .


Molecular Structure Analysis

The molecular formula of Chloromethyl 2-ethoxy-2-methylpropanoate is C7H13ClO3 . It has an average mass of 180.629 Da and a monoisotopic mass of 180.055328 Da .


Chemical Reactions Analysis

The chemical reactions involving Chloromethyl 2-ethoxy-2-methylpropanoate are primarily related to its role as a reagent in organic synthesis . The specific reactions it undergoes would depend on the other reactants and conditions of the reaction.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on dedicated chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis

    Chloromethyl 2-ethoxy-2-methylpropanoate can be synthesized efficiently from 2-bromoisobutyric acid, involving a base-mediated ethanolysis, a sodium bisulfite purge, and the conversion of a thiomethyl ester to a chloromethyl ester (Ragan et al., 2010).

  • Polymer Functionalization

    It's used in the synthesis of polymers with specific dielectric properties. For example, modification of poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) with diethanolamine has been studied for its dielectric properties (Bezgin et al., 2015).

  • Synthesis of Pyridine Derivatives

    Chloromethyl 2-ethoxy-2-methylpropanoate is used in the synthesis of pyridine derivatives, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, under mild conditions (Liang, 2007).

Applications in Polymer Science

  • Polyether Polycarboxylic Acids Production

    The compound plays a role in the preparation of polyether polycarboxylic acids containing quaternary carbon atoms in the backbone. This involves the addition of chloromethyl ethers to 1-methoxy-2-methylprop-1-ene, followed by hydrolysis and oxidation to yield the corresponding carboxylic acids (McCrindle & McAlees, 1981).

  • Etherification Rate Studies

    It's studied in the context of the liquid-phase synthesis of ethers like ETBE (2-ethoxy-2-methylpropane) and TAEE (2-ethoxy-2-methylbutane) over acidic ion-exchange resins, highlighting the catalytic activity dependence on the morphological properties of the resins (Soto et al., 2018).

  • Photopolymerization

    Chloromethyl 2-ethoxy-2-methylpropanoate is involved in the study of nitroxide-mediated photopolymerization, demonstrating its potential in developing new photoinitiators for polymer synthesis (Guillaneuf et al., 2010).

Safety and Hazards

Chloromethyl 2-ethoxy-2-methylpropanoate is intended for R&D use only . It is not recommended for medicinal, household, or other uses . Detailed safety data sheets should be consulted for information on handling, storage, and disposal .

Future Directions

The future directions for the use of Chloromethyl 2-ethoxy-2-methylpropanoate are likely to be influenced by advances in organic synthesis techniques. The development of more efficient and practical synthesis methods could expand its applications in research and industry.

Relevant Papers The most relevant papers for Chloromethyl 2-ethoxy-2-methylpropanoate are those that detail its synthesis and use in organic reactions . These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

chloromethyl 2-ethoxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-4-11-7(2,3)6(9)10-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODYUJRYYSLSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277570
Record name Chloromethyl 2-ethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 2-ethoxy-2-methylpropanoate

CAS RN

1000296-74-1
Record name Chloromethyl 2-ethoxy-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000296-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl 2-ethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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